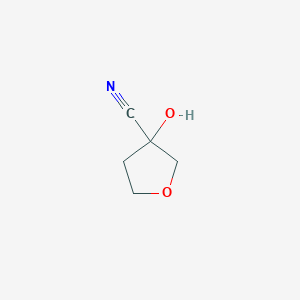

3-Hydroxyoxolane-3-carbonitrile

Description

Properties

IUPAC Name |

3-hydroxyoxolane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c6-3-5(7)1-2-8-4-5/h7H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPMBJQNZNDJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183162-37-0 | |

| Record name | 3-hydroxyoxolane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Hydroxyoxolane 3 Carbonitrile

Retrosynthetic Analysis and Disconnection Approaches for 3-Hydroxyoxolane-3-carbonitrile

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inlkouniv.ac.inamazonaws.comnumberanalytics.comnih.govicj-e.org For this compound, the primary disconnections focus on the carbon-oxygen and carbon-carbon bonds of the oxolane ring and the bonds connecting the key functional groups.

A logical primary disconnection breaks the C-O bond of the ether, suggesting an intramolecular Williamson ether synthesis. This approach envisions a precursor containing a halide and a hydroxyl group at appropriate positions on a linear butane (B89635) backbone. Another key disconnection targets the C-C bond between the carbon bearing the hydroxyl and nitrile groups (C3) and an adjacent carbon. This points towards a nucleophilic addition of a cyanide equivalent to a ketone precursor. Functional group interconversion (FGI) is also a crucial strategy, where one functional group is transformed into another to facilitate a key bond-forming reaction. lkouniv.ac.in For instance, the tertiary alcohol and nitrile could be envisioned as arising from the addition of a cyanide source to a ketone, which in turn could be formed by oxidation of a secondary alcohol.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Type | Bond Cleaved | Precursor Type | Corresponding Forward Reaction |

| C-O Disconnection | Oxolane ring C-O | Halo-alcohol | Intramolecular Williamson ether synthesis |

| C-C Disconnection | C3-C4 | Cyanohydrin precursor | Cyanide addition to epoxide |

| C-C Disconnection | C2-C3 | Aldehyde and a-hydroxy ester | Aldol-type condensation |

| Functional Group Interconversion | C-CN and C-OH | Ketone | Cyanohydrin formation |

Classical Synthetic Routes to the Oxolane Core and Functional Group Introduction

Classical synthetic methods provide foundational strategies for constructing the 3-hydroxyoxolane ring system and introducing the required functional groups.

Cyclization Reactions for the Formation of the 3-Hydroxyoxolane Ring System

The formation of the oxolane (tetrahydrofuran) ring is a critical step in the synthesis. Several classical cyclization reactions can be employed.

Intramolecular Williamson Ether Synthesis: This is a widely used method involving the cyclization of a halo-alcohol. For instance, a 1,3,4-trihydroxybutane derivative can be selectively halogenated at the 4-position, followed by base-induced intramolecular cyclization to form the 3-hydroxyoxolane ring.

Acid-Catalyzed Dehydration: The acid-catalyzed dehydration of 1,2,4-butanetriol (B146131) is a direct method to form 3-hydroxytetrahydrofuran (B147095). orgsyn.orgwikipedia.org This reaction typically requires high temperatures and a catalyst like p-toluenesulfonic acid (PTSA). orgsyn.orgwikipedia.org The yield and purity can be influenced by reaction conditions. orgsyn.org

Cyclization of Dihalides: The reaction of a 1,4-dihalobutane derivative with a hydroxide (B78521) source can also lead to the formation of the oxolane ring, although this may require subsequent functionalization to introduce the 3-hydroxy group.

Strategies for the Stereoselective Introduction of the Hydroxyl and Nitrile Functionalities

The stereochemistry at the C3 position, bearing both a hydroxyl and a nitrile group, is a significant challenge.

Cyanohydrin Formation: A key strategy involves the addition of a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to a precursor, tetrahydrofuran-3-one. This reaction forms a cyanohydrin, directly installing both the hydroxyl and nitrile groups at the C3 position. The stereoselectivity of this addition can be influenced by the choice of reagents and reaction conditions.

Epoxide Ring-Opening: An alternative approach starts with an epoxide derived from 2,3-dihydrofuran. The epoxide can be opened by a cyanide nucleophile. This reaction typically results in a trans-diaxial opening, providing a handle for controlling the stereochemistry of the resulting β-hydroxy nitrile.

From L-Malic Acid: Chiral starting materials can be used to control the stereochemistry. For example, (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid through a sequence of esterification, reduction, and cyclodehydration. wikipedia.orgpatsnap.com The resulting chiral alcohol can then be oxidized to the ketone and converted to the target cyanohydrin.

Modern Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Syntheses of Oxolane Derivatives

Transition metal catalysis provides powerful tools for both the formation of the oxolane ring and the introduction of functional groups. mdpi.comresearchgate.net

Palladium-Catalyzed Cyclization: Palladium catalysts can be used to promote the cyclization of unsaturated alcohols to form oxolane derivatives. For example, an allylic alcohol with a suitably positioned leaving group can undergo intramolecular cyclization in the presence of a palladium catalyst.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are also effective for the synthesis of furan (B31954) derivatives, which can be subsequently reduced to oxolanes. researchgate.net

Hydroboration/Oxidation: The hydroboration of dihydrofurans using various borane (B79455) reagents, followed by oxidation, can produce 3-hydroxytetrahydrofuran. wikipedia.org Asymmetric hydroboration using chiral catalysts can lead to enantiomerically enriched products. wikipedia.org

Organocatalytic and Biocatalytic Methods for Enantioselective Synthesis

Organocatalysis and biocatalysis have emerged as green and highly selective alternatives to traditional metal-based catalysis. nih.govnih.gov

Organocatalytic Aldol (B89426) and Michael Additions: Chiral organocatalysts, such as proline and its derivatives, can catalyze asymmetric aldol and Michael additions. These reactions can be used to construct the carbon skeleton of the oxolane ring with high stereocontrol, which can then be cyclized to the desired product.

Biocatalytic Reduction: Carbonyl reductases can be used for the stereoselective reduction of tetrahydrofuran-3-one to produce chiral 3-hydroxytetrahydrofuran. rsc.orgnih.gov This enzymatic approach offers excellent enantioselectivity under mild reaction conditions. rsc.orgnih.gov

Hydroxynitrile Lyases (HNLs): HNLs are enzymes that catalyze the enantioselective addition of cyanide to aldehydes and ketones to form chiral cyanohydrins. rsc.orgrsc.orgresearchgate.net The use of HNLs with tetrahydrofuran-3-one as a substrate can provide a direct and highly enantioselective route to (R)- or (S)-3-hydroxyoxolane-3-carbonitrile. rsc.orgrsc.orgresearchgate.net This method is particularly attractive for its high efficiency and environmental friendliness. bohrium.comacs.org

Table 2: Modern Catalytic Approaches

| Catalytic Method | Catalyst Type | Key Transformation | Advantages |

| Transition Metal-Catalyzed Cyclization | Palladium, Ruthenium | Formation of oxolane ring | High efficiency, good functional group tolerance |

| Asymmetric Hydroboration | Chiral Platinum Complex | Enantioselective synthesis of 3-hydroxytetrahydrofuran | High enantiomeric purity |

| Organocatalytic Aldol Reaction | Proline derivatives | Stereoselective C-C bond formation | Metal-free, high stereocontrol |

| Biocatalytic Reduction | Carbonyl Reductase | Enantioselective reduction of ketone | High enantioselectivity, mild conditions |

| Biocatalytic Cyanohydrin Formation | Hydroxynitrile Lyase (HNL) | Enantioselective addition of cyanide | Excellent enantioselectivity, green process |

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of safer solvents, improving atom economy, and increasing step efficiency.

Solvent-Free and Aqueous Medium Methodologies

The use of solvent-free conditions or aqueous media represents a significant advancement in the green synthesis of cyanohydrins like this compound. Traditional organic solvents often pose environmental and safety hazards.

Aqueous Medium: The classic cyanohydrin formation reaction can be adapted to an aqueous environment. Typically, an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), is mixed with the starting ketone, tetrahydrofuran-3-one, in water. The pH of the solution is a critical parameter and is generally adjusted to a mildly acidic range (pH 4-5) using an acid like sulfuric acid. libretexts.orgchemguide.co.uk This pH adjustment generates hydrocyanic acid (HCN) in situ while maintaining a sufficient concentration of the nucleophilic cyanide ion (CN⁻) to initiate the reaction. libretexts.orgchemguide.co.uk This method avoids the use of volatile and often toxic organic solvents, making the process inherently safer and more environmentally friendly.

Solvent-Free Approaches: Grinding technology offers a solvent-free alternative for Knoevenagel-type condensations and could be conceptually applied to cyanohydrin formation. nih.gov In related syntheses, solid-phase reactions have been shown to be effective. For the synthesis of this compound, this would involve grinding tetrahydrofuran-3-one with a solid cyanide source, potentially in the presence of a solid acid or base catalyst. nih.gov Such solvent-free methods minimize waste and can lead to simpler product isolation procedures. nih.gov Microwave-assisted synthesis is another powerful technique that can accelerate reactions, often in the absence of a solvent or with a minimal amount of a high-boiling, greener solvent like water or dioxane. nih.govmdpi.com

Atom Economy and Step Efficiency in Synthetic Pathways

Atom economy and step efficiency are fundamental tenets of green chemistry that focus on maximizing the incorporation of starting materials into the final product and minimizing the number of synthetic steps.

Atom Economy: The direct addition of hydrogen cyanide or its equivalents to tetrahydrofuran-3-one is an example of a highly atom-economical reaction. In theory, all atoms of the reactants are incorporated into the product. The primary reaction is:

C₄H₆O (tetrahydrofuran-3-one) + HCN → C₅H₇NO₂ (this compound)

Step Efficiency: A streamlined synthesis of this compound would ideally involve a one-pot reaction from a readily available precursor. The synthesis of tetrahydrofuran-3-one itself can be achieved from precursors like 3-hydroxytetrahydrofuran, which can be synthesized from bio-based materials such as L-malic acid. google.comgoogle.com A multi-step process starting from L-malic acid would involve:

Esterification of L-malic acid. google.comgoogle.com

Reduction of the diester to a triol. google.com

Cyclization to form 3-hydroxytetrahydrofuran. google.com

Oxidation to tetrahydrofuran-3-one.

Cyanation to yield the final product.

Comparative Analysis of Synthetic Efficiencies, Yields, and Stereocontrol in this compound Production

The choice of synthetic methodology has a significant impact on the efficiency, yield, and stereochemical outcome of the synthesis of this compound.

Efficiency and Yields:

The traditional method of in situ generation of HCN in an aqueous or mixed aqueous/organic solvent system is generally effective, with yields for similar cyanohydrin syntheses being moderate to high. However, the reaction times can be long. nih.gov The use of catalysts can significantly improve efficiency. For instance, palladium-catalyzed cyanations of related aryl halides have shown high yields under mild conditions. nih.govmit.edu While not directly applied to tetrahydrofuran-3-one, these methods suggest that catalytic approaches could be beneficial.

Microwave-assisted synthesis has demonstrated a dramatic reduction in reaction times, from hours to minutes, with reported yields of up to 98% for analogous 3-hydroxy-2-oxindoles. nih.govmdpi.com This suggests that a similar approach for this compound could offer superior efficiency.

Below is a comparative table of representative cyanohydrin syntheses, which can serve as a model for what to expect for this compound.

| Method | Starting Material | Cyanide Source | Catalyst/Conditions | Yield | Reference |

| Aqueous | Ethanal | KCN/H₂SO₄ | pH 4-5, water | Good | libretexts.orgchemguide.co.uk |

| Microwave | Isatin derivatives | Cyanoacetic acid | Piperidine, Dioxane, MW | up to 98% | nih.govmdpi.com |

| Catalytic | Aryl chlorides | K₄[Fe(CN)₆] | Pd precatalyst, ligand | High | nih.gov |

Stereocontrol:

The carbon atom at the 3-position of this compound is a stereocenter. The straightforward addition of cyanide to the planar carbonyl group of tetrahydrofuran-3-one results in a racemic mixture of (R)- and (S)-enantiomers. Achieving stereocontrol to produce a single enantiomer is a significant challenge and a key area of research.

Enzymatic Catalysis: One of the most effective methods for achieving high enantioselectivity is the use of enzymes called hydroxynitrile lyases (HNLs). rsc.orgresearchgate.net These enzymes can catalyze the addition of cyanide to a ketone with high stereospecificity, yielding either the (R)- or (S)-cyanohydrin, depending on the specific enzyme used. rsc.orgresearchgate.net This biocatalytic approach is a cornerstone of green chemistry, as it operates under mild conditions (room temperature and neutral pH) in aqueous or biphasic systems and can provide enantiomeric excesses (ee) often exceeding 99%. rsc.orgresearchgate.net

A comparative analysis of stereocontrol methods is presented below:

| Method | Stereoselectivity | Advantages | Disadvantages | Representative References |

| Enzymatic (HNL) | High (often >99% ee) | Environmentally benign, high selectivity, mild conditions. | Enzyme availability and stability can be limitations. | rsc.orgresearchgate.net |

| Chiral Auxiliaries | High diastereoselectivity | Well-established chemical method. | Multi-step, lower atom economy, requires stoichiometric chiral reagent. | nih.gov |

| Standard Synthesis | None (racemic mixture) | Simple procedure, readily available reagents. | Produces a mixture of enantiomers, requiring subsequent resolution. | libretexts.orgchemguide.co.uk |

Chemical Reactivity and Reaction Mechanisms of 3 Hydroxyoxolane 3 Carbonitrile

Reactivity of the Nitrile Functionality in 3-Hydroxyoxolane-3-carbonitrile

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. libretexts.org This inherent polarity is the basis for its reactivity, primarily through nucleophilic additions.

Nucleophilic Addition Reactions at the Nitrile Carbon

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. libretexts.org This reaction is analogous to the nucleophilic addition to a carbonyl group, resulting in the formation of an intermediate imine anion. libretexts.orgmasterorganicchemistry.com

A key example of this reactivity is the addition of organometallic reagents, such as Grignard reagents. The reaction of a nitrile with a Grignard reagent, followed by aqueous workup, yields a ketone. masterorganicchemistry.com The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, forming an imine anion which is then hydrolyzed to the corresponding ketone. masterorganicchemistry.com

Similarly, the addition of hydrogen cyanide (HCN) to aldehydes and ketones is a well-established method for the formation of hydroxynitriles. chemguide.co.uk While this compound already possesses a nitrile group, understanding this fundamental reaction provides insight into the nature of the nitrile's electrophilicity. The reaction proceeds via nucleophilic attack of the cyanide ion on the carbonyl carbon. chemguide.co.uk

The stereochemistry of nucleophilic addition to carbonyls and, by extension, nitriles, is an important consideration. The trigonal planar geometry of the carbonyl group (and the linear geometry of the nitrile group) allows for nucleophilic attack from either face of the molecule, which can lead to the formation of stereoisomers if a new chiral center is created. docbrown.infoyoutube.com

Table 1: Examples of Nucleophilic Addition Reactions at the Nitrile Carbon

| Nucleophile | Reagent(s) | Product Type |

| Grignard Reagent | R-MgX, then H₃O⁺ | Ketone |

| Hydride | LiAlH₄, then H₂O | Primary Amine |

| Hydride | DIBAL-H, then H₂O | Aldehyde |

| Hydroxide (B78521)/Water | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid |

Reduction and Hydrolysis Pathways of the Nitrile Group

The nitrile group of this compound can undergo both reduction and hydrolysis to yield different functional groups.

Reduction:

The reduction of nitriles can lead to either primary amines or aldehydes, depending on the reducing agent employed. chemistrysteps.compressbooks.pub Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. libretexts.orgpressbooks.pub The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org In contrast, using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of the nitrile to an aldehyde. pressbooks.pub

Hydrolysis:

The hydrolysis of nitriles is a common transformation that converts them into carboxylic acids. libretexts.orgchemistrysteps.com This reaction can be catalyzed by either acid or base. chemistrysteps.comsavemyexams.com In acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. chemistrysteps.compressbooks.pub The initial product is an amide, which is then further hydrolyzed to the carboxylic acid. libretexts.orgchemistrysteps.com Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Biocatalytic hydrolysis using enzymes like nitrilases or a combination of nitrile hydratases and amidases can also be employed to convert nitriles to carboxylic acids, often with high yields and specificity. researchgate.net

Transformations Involving the Hydroxyl Group of this compound

The hydroxyl (-OH) group in this compound is a versatile functional group that can participate in a variety of reactions, including esterification, etherification, oxidation, and substitution.

Esterification, Etherification, and Oxidation Reactions

Esterification:

The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. iajpr.comlibretexts.org The Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.comnih.govkhanacademy.org The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. masterorganicchemistry.comyoutube.com

Etherification:

The formation of an ether from the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation:

The tertiary nature of the hydroxyl group in this compound makes it resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols.

Substitution Reactions and Derivatization of the Hydroxyl Group

The hydroxyl group itself is a poor leaving group. libretexts.org To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by protonation in the presence of a strong acid, which converts the -OH group into a good leaving group, water (-OH₂⁺). libretexts.org Another strategy is to convert the hydroxyl group into an ester of a strong acid, such as a tosylate or mesylate, which are excellent leaving groups. libretexts.org

Derivatization of the hydroxyl group is a common strategy in analytical chemistry to enhance the detectability of molecules in techniques like HPLC. libretexts.orgnih.govresearchgate.net This often involves reacting the hydroxyl group with a reagent that introduces a chromophore or fluorophore into the molecule. libretexts.orgresearchgate.net For example, benzoyl chloride can be used to convert the hydroxyl group into a benzoyl ester, which has strong UV absorbance. libretexts.org Silyl (B83357) ethers can also be formed by reacting the hydroxyl group with an organosilane, which can be useful for both protection and analysis. nih.gov

Table 2: Common Reactions and Derivatizations of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Esterification | Acyl Chloride, Base | Ester |

| Silylation | Trialkylsilyl Halide, Base | Silyl Ether |

| Tosylation | Tosyl Chloride, Pyridine | Tosylate |

| Mesylation | Mesyl Chloride, Pyridine | Mesylate |

Reactivity and Stability of the Oxolane Ring System in this compound

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. wikipedia.org Generally, five-membered rings are relatively stable and less prone to ring-opening reactions compared to smaller rings like oxiranes (three-membered) or oxetanes (four-membered). nih.gov

The stability of the oxolane ring is attributed to its relatively low ring strain. While not completely planar, the puckered envelope and twist conformations of the THF ring help to alleviate torsional strain. wikipedia.org The stability of hydrogen-bonded complexes of cyclic ethers, including THF, has been studied, and it has been found that the strength of the hydrogen bond does not show a marked dependence on the ring size for four-, five-, and six-membered rings. nih.gov

Under normal conditions, the oxolane ring in this compound is expected to be stable. However, under strongly acidic conditions, protonation of the ether oxygen can occur, which could potentially lead to ring-opening reactions, although this would require harsh conditions. A notable reaction of THF itself is its tendency to form explosive peroxides upon exposure to air, a process that can be inhibited by stabilizers like butylated hydroxytoluene (BHT). wikipedia.org

Ring-Opening Reactions and Mechanisms Under Various Conditions

No specific studies on the ring-opening reactions of this compound have been found in the public domain. General principles suggest that the tetrahydrofuran ring could potentially be opened under strong acidic or basic conditions, or through the use of specific reagents, but the influence of the geminal hydroxyl and nitrile groups on this reactivity has not been documented.

Rearrangement Reactions and Tautomerism Studies

There is no available research on rearrangement reactions or tautomerism specifically involving this compound. While α-hydroxy nitriles (cyanohydrins) can undergo certain rearrangements, and the molecule possesses functional groups that could theoretically participate in tautomeric equilibria, no such studies have been published for this particular compound.

Stereochemical Aspects and Diastereoselectivity in Reactions of this compound

The C3 carbon of this compound is a chiral center. This chirality would be expected to influence the stereochemical outcome of its reactions. However, in the absence of specific research, the following subsections remain unaddressed.

Influence of the Chiral Center on Reaction Outcomes

No experimental data is available to detail how the chiral center at C3 influences the approach of reagents or the stereochemical course of any reactions involving this compound.

Stereocontrol in Functionalization and Derivatization Reactions

Methods for achieving stereocontrol in the functionalization or derivatization of this compound have not been described in the scientific literature.

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxyoxolane 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Hydroxyoxolane-3-carbonitrile

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

A complete structural assignment requires correlating the atoms within the molecule. Two-dimensional NMR techniques are indispensable for this purpose.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY is expected to show correlations between the protons on adjacent carbons in the oxolane ring (H2-H3 and H4-H5), confirming the connectivity of the ethyl ether fragment.

Heteronuclear Single Quantum Coherence (HSQC): Also known as Heteronuclear Multiple Quantum Correlation (HMQC), this experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). columbia.edulibretexts.org This allows for the direct assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): This crucial experiment reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu It is key to identifying the quaternary carbon (C3) and confirming the placement of the hydroxyl and nitrile groups. Expected HMBC correlations would include signals from the protons at C2 and C4 to the quaternary carbon C3, and also to the nitrile carbon (C6).

The following tables outline the predicted NMR data for this compound, based on typical chemical shift values for similar structural motifs.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom No. | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | -OH | 2.5 - 4.0 (broad) | - |

| 2 | -CH₂- | 3.80 - 4.00 | 65 - 70 |

| 3 | -C(OH)(CN)- | - | 70 - 75 |

| 4 | -CH₂- | 2.00 - 2.30 | 35 - 40 |

| 5 | -CH₂-O- | 3.70 - 3.90 | 68 - 73 |

Table of Expected 2D NMR Correlations

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

|---|---|---|

| H at C2 | H at C4 | C3, C4, C5 |

| H at C4 | H at C2, H at C5 | C2, C3, C5, C6 |

| H at C5 | H at C4 | C2, C3, C4 |

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, is a powerful technique for studying these conformational changes. unibas.it

At room temperature, the rate of interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, this interconversion can be slowed, potentially leading to the broadening and eventual splitting of the proton signals into distinct resonances for each conformer. unibas.it By analyzing the changes in the spectra with temperature (lineshape analysis), it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the ring. For substituted tetrahydrofurans, these energy barriers are typically low. unibas.it

Advanced Mass Spectrometry Techniques for this compound

Mass spectrometry provides critical information about a molecule's mass and its fragmentation behavior, which aids in confirming the molecular formula and structure.

High-Resolution Mass Spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the exact mass of the molecule and its elemental composition. For this compound, HRMS is used to confirm its molecular formula, C₅H₇NO₂.

HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Adduct | Calculated Exact Mass (Da) |

|---|---|---|

| C₅H₇NO₂ | [M+H]⁺ | 114.05495 |

| C₅H₇NO₂ | [M+Na]⁺ | 136.03689 |

| C₅H₇NO₂ | [M-H]⁻ | 112.04040 |

Data derived from predicted values. uni.lu

The experimental measurement of a mass that matches one of these calculated values to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a related adduct) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern is a fingerprint that helps to elucidate the molecular structure. While experimental MS/MS data for this compound is scarce, plausible fragmentation pathways can be predicted based on its functional groups.

Predicted Key Fragmentation Pathways in ESI-MS/MS

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure/Identity |

|---|---|---|---|

| 114 ([M+H]⁺) | 96 | H₂O | Ion resulting from dehydration |

| 114 ([M+H]⁺) | 87 | HCN | Ion resulting from loss of hydrogen cyanide |

| 114 ([M+H]⁺) | 70 | CO₂ + H₂ | Ring-opened fragment |

| 112 ([M-H]⁻) | 84 | CO | Decarbonylation fragment |

Fragmentation pathways for nitrile-containing amino acids often involve losses of HCN or CO₂. unito.itresearchgate.net

The fragmentation of the protonated molecule would likely be initiated by the loss of water from the tertiary alcohol, a common pathway for alcohols. Another expected fragmentation is the loss of hydrogen cyanide (HCN). Ring-opening fragmentations are also highly probable, leading to a variety of smaller ions that can help piece together the original structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

For this compound, the key functional groups will give rise to characteristic bands.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H (alcohol) | Stretching, broad | 3200 - 3600 | IR (strong), Raman (weak) |

| C-H (alkane) | Stretching | 2850 - 3000 | IR (strong), Raman (strong) |

| C≡N (nitrile) | Stretching | 2220 - 2260 | IR (medium), Raman (strong) |

| C-O (ether/alcohol) | Stretching | 1050 - 1150 | IR (strong), Raman (weak) |

| C-C | Stretching | 800 - 1200 | IR (weak), Raman (medium) |

Data based on standard vibrational frequency ranges. kurouskilab.comnih.gov

The IR spectrum is expected to be dominated by a strong, broad absorption for the O-H stretch and strong C-O stretching bands from the alcohol and ether functionalities. The nitrile (C≡N) stretch, while sometimes weak in IR, is typically a strong and sharp signal in the Raman spectrum due to the significant change in polarizability of the C≡N bond during vibration. This complementarity makes the use of both techniques ideal for an unambiguous identification of all key functional groups present in the molecule.

X-ray Crystallography of this compound and its Crystalline Derivatives

Determination of Solid-State Conformation and Intermolecular Interactions

No experimental data is currently available to describe the solid-state conformation and intermolecular interactions of this compound. Such an analysis would require single-crystal X-ray diffraction data, which has not been found in the public domain.

A hypothetical analysis, based on its structure, would anticipate the presence of key intermolecular interactions. The hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor, while the nitrile (-C≡N) group and the oxygen atom of the oxolane ring can act as hydrogen bond acceptors. These interactions would likely play a significant role in the packing of the molecules in the crystal lattice. The conformation of the five-membered oxolane ring (envelope or twist) would also be a key feature of its solid-state structure.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | To be determined |

| Bond Angles (°) | To be determined |

| Torsion Angles (°) | To be determined |

| Hydrogen Bond Geometry | To be determined |

This table is for illustrative purposes only, as no experimental data has been found.

Absolute Configuration Assignment for Enantiopure Samples

The definitive assignment of the absolute configuration of enantiopure samples of this compound (either (R)-3-Hydroxyoxolane-3-carbonitrile or (S)-3-Hydroxyoxolane-3-carbonitrile) would be achieved through anomalous dispersion effects in single-crystal X-ray diffraction. This technique allows for the unambiguous determination of the spatial arrangement of atoms and thus the absolute stereochemistry of a chiral molecule. Currently, no such studies have been reported in the scientific literature.

Theoretical and Computational Studies of 3 Hydroxyoxolane 3 Carbonitrile

Quantum Chemical Calculations on the Electronic Structure of 3-Hydroxyoxolane-3-carbonitrile

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. However, no specific studies employing these methods on this compound have been found.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

No published research is available that applies Density Functional Theory (DFT) to determine the ground state properties, such as optimized geometry, vibrational frequencies, or the nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Similarly, there are no records of high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, being used to investigate the electronic structure of this specific molecule.

Conformational Analysis and Potential Energy Surface Mapping of this compound

A conformational analysis would be crucial to understand the three-dimensional structure and flexibility of the oxolane ring and the orientation of the hydroxyl and carbonitrile groups. A study on the related compound, 3-hydroxy-tetrahydrofuran, which lacks the nitrile group, has been conducted, but this does not provide data for the target molecule. researchgate.net There is no literature available on the potential energy surface mapping for this compound to identify its stable conformers and the energy barriers between them.

Computational Modeling of Reaction Mechanisms and Transition State Structures for this compound Transformations

The investigation of reaction pathways, including the identification of transition state structures and the calculation of activation energies, is a key application of computational chemistry. However, no studies have been published detailing the computational modeling of any chemical transformations involving this compound.

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in a condensed phase. There is no evidence of MD simulations being performed on this compound to explore its interactions with solvents or other molecules, nor to understand its dynamic behavior over time.

QSAR (Quantitative Structure-Activity/Property Relationship) Modeling for Predicting Non-Clinical Properties of this compound Analogues

QSAR studies are used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govwikipedia.orgnih.gov While these methods are common in medicinal chemistry, no QSAR models have been developed that include this compound or its analogues to predict their non-clinical properties.

Synthesis and Characterization of 3 Hydroxyoxolane 3 Carbonitrile Derivatives and Analogues

Rational Design Principles for Structural Modification of the 3-Hydroxyoxolane-3-carbonitrile Scaffold

The design of novel derivatives of this compound is guided by established principles of medicinal and materials chemistry. The goal is to systematically alter the physicochemical properties of the parent molecule to enhance desired activities or introduce new functionalities. Key considerations in the rational design process include the modulation of lipophilicity, electronic properties, steric bulk, and hydrogen bonding capacity.

The oxolane (tetrahydrofuran) ring, a five-membered cyclic ether, serves as a versatile scaffold. nih.gov Its conformation can influence the spatial orientation of substituents, which is a critical factor in molecular recognition. nih.gov The hydroxyl and nitrile groups at the C3 position are primary sites for modification. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group is a polar, weakly basic functionality that can participate in dipole-dipole interactions and serve as a precursor for other functional groups.

Table 1: Key Structural Features and Design Considerations for this compound Modification

| Structural Feature | Potential Modifications | Design Rationale |

| C3-Hydroxyl Group | Etherification, Esterification, Alkylation | Modulate lipophilicity, introduce new functional groups, alter hydrogen bonding capability. |

| C3-Nitrile Group | Hydrolysis to carboxylic acid or amide, Reduction to amine, Cycloaddition reactions | Introduce charged groups, create new chiral centers, build complex heterocyclic systems. |

| Oxolane Ring | Introduction of substituents at C2, C4, or C5, Ring expansion or contraction | Influence ring conformation, introduce steric bulk, alter metabolic stability, explore different heterocyclic scaffolds. nih.govrsc.org |

The rational design process often employs computational modeling to predict the effects of structural changes on molecular properties. Parameters such as logP (a measure of lipophilicity), polar surface area (PSA), and molecular electrostatic potential (MEP) maps can be calculated to guide the selection of synthetic targets.

Synthesis of Chiral and Stereoisomeric Analogues of this compound

The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The synthesis of stereoisomerically pure analogues is crucial, as different stereoisomers can exhibit distinct biological activities and physical properties.

Several strategies can be employed for the synthesis of chiral analogues:

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as carbohydrates or amino acids, allows for the incorporation of stereochemistry from the outset. For instance, 2-deoxy-D-ribose can be used as a starting material to obtain chiral oxolane derivatives. nih.gov

Asymmetric Synthesis: The use of chiral catalysts or reagents can induce stereoselectivity in the formation of the oxolane ring or in the introduction of substituents.

Chiral Resolution: Racemic mixtures of this compound or its derivatives can be separated into their constituent enantiomers using techniques like chiral chromatography or diastereomeric salt formation.

The synthesis of diastereomers can be achieved by introducing additional stereocenters onto the oxolane ring. For example, the substitution at C2 or C5 can lead to the formation of cis and trans isomers with respect to the C3 substituents. The stereochemical outcome of such reactions is often influenced by the reaction mechanism and the steric and electronic nature of the reactants and reagents. chimia.ch

Introduction of Various Substituents on the Oxolane Ring and Functional Groups

The introduction of a diverse range of substituents onto the this compound framework is a key strategy for exploring structure-activity relationships. nih.gov

Modification of the C3-Hydroxyl and Nitrile Groups:

Ether and Ester Derivatives: The hydroxyl group can be readily converted into ethers or esters through Williamson ether synthesis or acylation, respectively. This allows for the introduction of various alkyl, aryl, or other functionalized moieties, which can significantly impact the molecule's lipophilicity and steric profile.

Conversion of the Nitrile Group: The nitrile group is a versatile handle for further chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Substitution on the Oxolane Ring:

The introduction of substituents at other positions on the oxolane ring (C2, C4, and C5) can profoundly influence the molecule's properties. This can be achieved through various synthetic methodologies, including:

Radical Cyclizations: Manganese(III) acetate (B1210297) mediated radical cyclizations of unsaturated precursors can lead to the formation of substituted dihydrofuran derivatives, which can then be reduced to the corresponding oxolanes. nih.gov

Aldol-type Condensations: Reactions involving enolates of ketones or esters with suitable electrophiles can be used to build up the substituted oxolane ring system.

The nature of the substituent, whether electron-donating or electron-withdrawing, can affect the reactivity of the oxolane ring and the pKa of the hydroxyl group. acs.org

Table 2: Examples of Synthesized this compound Derivatives

| Derivative Name | Modification | Potential Property Change |

| 3-Methoxyoxolane-3-carbonitrile | Etherification of C3-OH | Increased lipophilicity, loss of H-bond donor capability |

| 3-Acetoxyoxolane-3-carbonitrile | Esterification of C3-OH | Increased lipophilicity, potential prodrug |

| 3-Hydroxyoxolane-3-carboxamide | Hydrolysis of C3-CN | Increased polarity, introduction of H-bonding groups |

| (Aminomethyl)oxolan-3-ol | Reduction of C3-CN | Introduction of a basic group, increased polarity |

| 2-Methyl-3-hydroxyoxolane-3-carbonitrile | Alkylation at C2 | Introduction of a new stereocenter, steric bulk |

Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatized this compound Systems

Understanding the relationship between the chemical structure of a molecule and its reactivity or properties is a fundamental goal in chemistry. nih.gov For derivatives of this compound, these relationships can be systematically investigated by comparing the properties of a series of structurally related compounds.

Structure-Reactivity Relationships:

The electronic nature of substituents on the oxolane ring can influence the reactivity of the functional groups. For example, electron-withdrawing groups can increase the acidity of the C3-hydroxyl group, making it more susceptible to deprotonation. Conversely, electron-donating groups can increase the electron density on the ether oxygen, potentially affecting its coordinating ability. acs.org The stereochemistry of the substituents can also play a significant role in reactivity, with steric hindrance potentially blocking access to a reactive site.

Structure-Property Relationships:

The physical and biological properties of this compound derivatives are highly dependent on their structure.

Solubility: The introduction of polar groups, such as additional hydroxyls or amines, is expected to increase water solubility, while the addition of nonpolar alkyl or aryl groups will increase lipid solubility.

Biological Activity: The specific arrangement of functional groups in three-dimensional space is critical for interaction with biological targets like enzymes or receptors. nih.gov Minor structural changes can lead to significant differences in biological activity.

Systematic studies where one part of the molecule is varied while keeping the rest constant are essential for elucidating these relationships. nih.gov

Exploration of Heterocyclic Ring Expansion and Contraction from the Oxolane Framework

The oxolane ring of this compound can serve as a template for the synthesis of other heterocyclic systems through ring expansion and contraction reactions. These transformations can lead to novel scaffolds with potentially unique properties.

Ring Expansion:

Ring expansion reactions can convert the five-membered oxolane ring into six-membered rings (tetrahydropyrans) or larger macrocycles. Photochemical methods or reactions involving ylides can be employed for such transformations. rsc.org For example, the reaction of an appropriately functionalized oxetane, a four-membered ring, can lead to a tetrahydrofuran (B95107) derivative through ring expansion. rsc.orgnih.gov By analogy, similar strategies could be explored starting from the oxolane framework.

Ring Contraction:

Ring contraction of γ-lactones to oxetanes is a known process. chimia.chnih.gov While this compound is not a lactone, related derivatives could potentially undergo ring contraction. For instance, a derivative with a suitable leaving group at the C2 or C5 position might be induced to undergo ring contraction to a substituted oxetane. Such reactions are often driven by the relief of ring strain or the formation of a more stable product. youtube.com Radical-mediated ring contractions of lactones have also been reported and could provide a basis for exploring similar transformations with oxolane derivatives. acs.org

These ring modification strategies significantly broaden the scope of accessible molecular architectures starting from the this compound scaffold, opening up new avenues for the discovery of compounds with novel properties.

Advanced Analytical Methodologies for 3 Hydroxyoxolane 3 Carbonitrile in Research Contexts

Chromatographic Separation Techniques for 3-Hydroxyoxolane-3-carbonitrile and its Related Substances

Chromatographic techniques are fundamental in the separation and analysis of this compound. These methods allow for the isolation of the target compound from complex mixtures, enabling accurate quantification and purity determination.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: A typical HPLC method for this compound would likely utilize a reverse-phase C18 column. nih.govscielo.br The mobile phase could consist of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The choice of buffer pH is critical and would be optimized to ensure the compound is in a suitable ionization state for retention and separation. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. scielo.br

Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure its reliability. scielo.brresearchgate.netresearchgate.net Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. nih.govnih.govmdpi.com This is typically assessed by analyzing a series of standards over a defined concentration range and evaluating the correlation coefficient (R²) of the calibration curve, which should ideally be close to 0.999. nih.govmdpi.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of the analyte is spiked into a sample matrix. mdpi.com Acceptable recovery is generally within 90-110%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mdpi.com It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) typically expected to be below 2%. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. scielo.brmdpi.com This is confirmed by the absence of interfering peaks at the retention time of the analyte.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.govmdpi.com

A hypothetical HPLC validation data set for this compound is presented below:

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 90 - 110% | 98.5% - 101.2% |

| Precision (RSD %) | ≤ 2% | < 1.5% |

| LOD (µg/mL) | Reportable | 0.1 |

| LOQ (µg/mL) | Reportable | 0.3 |

Gas Chromatography (GC) for Volatile Derivatives and Purity Assessment

While this compound itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, GC is a powerful technique for assessing its purity, particularly for volatile impurities. chromatographyonline.com Derivatization can be employed to convert the hydroxyl group into a more volatile silyl (B83357) ether, for instance, making it amenable to GC analysis. jfda-online.com

Purity Assessment: GC with a flame ionization detector (FID) is highly effective for quantifying organic impurities. The method would involve dissolving the sample in a suitable solvent and injecting it into the GC system. The peak area of each impurity is compared to the total area of all peaks to determine the purity profile.

Volatile Derivatives: Chemical derivatization can enhance the volatility and thermal stability of this compound. jfda-online.comnih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) derivative can be readily analyzed by GC.

A typical GC method would utilize a capillary column with a non-polar or medium-polarity stationary phase. gcms.cz The oven temperature would be programmed to increase gradually to ensure the separation of all components.

Chiral Chromatography for Enantiomeric Purity and Separation

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric purity of a sample. nih.govsigmaaldrich.comsigmaaldrich.com This is crucial as different enantiomers can exhibit distinct biological activities. sigmaaldrich.com

Chiral Stationary Phases (CSPs): The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.netresearchgate.net

Method Development: The development of a chiral HPLC method involves screening different CSPs and mobile phases. researchgate.net Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) or polar organic modes can be effective. sigmaaldrich.comresearchgate.net The choice of mobile phase modifiers, such as acids or bases, can also significantly influence the separation. nih.gov

| Chiral Stationary Phase Type | Typical Mobile Phase | Application |

| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane/Ethanol, Acetonitrile | Broad applicability for various racemates |

| Crown Ether-based | Aqueous buffers with organic modifiers | Separation of compounds with primary amino groups |

| Protein-based (e.g., AGP, HSA) | Aqueous phosphate buffers | Separation of a wide range of chiral drugs |

Hyphenated Analytical Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of this compound, especially in complex matrices.

GC-MS and LC-MS for Identification and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. nih.govresearchgate.netnih.govnih.gov As components elute from the GC column, they are ionized, and their mass-to-charge ratio is determined, providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net This is particularly useful for identifying unknown impurities. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for the direct analysis of this compound without the need for derivatization. nih.gov The eluent from the HPLC column is introduced into the mass spectrometer, allowing for the sensitive detection and quantification of the target compound and its related substances, even at very low concentrations. nih.gov Techniques like multiple reaction monitoring (MRM) can be used for highly selective and sensitive quantification in complex mixtures. nih.gov

NMR-Based Quantitative Analysis (qNMR) for High-Precision Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a calibration curve using an identical standard of the analyte. researchgate.net It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov

Methodology: In a typical ¹H-qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of this compound. ox.ac.ukunsw.edu.au The concentration or purity of the analyte can then be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard. ox.ac.uk

Advantages:

High Precision and Accuracy: qNMR can provide highly accurate and precise results. nih.gov

No Need for Identical Standard: The quantification can be performed using a certified internal standard that is structurally different from the analyte. researchgate.net

Structural Information: Besides quantification, the NMR spectrum provides structural information, confirming the identity of the analyte. nih.gov

A general equation for calculating purity using qNMR is: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

I = Integral area of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = mass

Purity_standard = Purity of the internal standard

Exploration of Potential Research Applications of 3 Hydroxyoxolane 3 Carbonitrile Non Clinical Focus

3-Hydroxyoxolane-3-carbonitrile as a Key Synthetic Building Block in Organic Synthesis

The dual functionality of this compound makes it a potentially valuable intermediate, or synthon, in the assembly of more complex molecular architectures. The hydroxyl group can be a site for esterification, etherification, or oxidation, while the nitrile group can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloadditions.

Many biologically active natural products contain heterocyclic cores, including the tetrahydrofuran (B95107) ring system. The nitrile group, although less common than hydroxyl or carbonyl groups, is a key functionality in a number of natural products and often contributes to their bioactivity. nih.gov The strategic placement of both a hydroxyl and a nitrile group on the oxolane ring makes this compound a plausible, though not yet documented, starting material for the stereocontrolled synthesis of certain natural product skeletons. For instance, derivatives of 3-hydroxytetrahydrofuran (B147095) are known intermediates in the synthesis of various pharmaceutical compounds. wikipedia.org The nitrile group could be transformed into other functional groups found in natural targets, expanding its synthetic potential.

The reactivity of the nitrile and hydroxyl groups allows for the transformation of this compound into a variety of novel structures for research purposes.

Reduction: The reduction of the nitrile group would yield a primary amine, resulting in 3-(aminomethyl)oxolan-3-ol. This amino alcohol structure is a common motif in chiral ligands used for asymmetric catalysis.

Hydrolysis: Hydrolysis of the nitrile would produce 3-hydroxyoxolane-3-carboxylic acid. This molecule contains a chiral quaternary center and could serve as a unique building block or a chiral resolving agent.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like tetrazoles, which are important pharmacophores in medicinal chemistry.

The synthesis of various 3-hydroxy-2-oxindole derivatives, which share the feature of a hydroxyl group adjacent to a carbon bearing another functional group, has been achieved through condensation reactions, highlighting the synthetic utility of such arrangements. mdpi.com Similarly, 3-hydroxytetrahydrofuran can be converted into a range of derivatives, including tetrahydrofuran-3-one and 3-aminotetrahydrofuran, which serve as intermediates in pharmaceutical synthesis. wikipedia.org

Application of this compound and its Derivatives in Materials Science Research

The functional groups of this compound also suggest its potential use in the development of new materials with specific properties.

While this compound itself is not a conventional monomer, it could be chemically modified to become one. For instance, the hydroxyl group could be esterified with acrylic acid to form an acrylate (B77674) monomer. The resulting monomer, (3-cyanooxolan-3-yl) acrylate, could then be subjected to radical polymerization. researchgate.net The inclusion of the polar cyano and oxolane functionalities in the polymer side chains could impart specific properties to the final material, such as altered thermal stability, dielectric constant, or solubility. Research into the polymerization of functional monomers, such as N,N-dimethyl-α-(hydroxymethyl)acrylamide, demonstrates the exploration of monomers with hydroxyl groups to create thermo-responsive polymers. mdpi.com

Table 1: Potential Polymerization Pathways for Derivatives of this compound

| Derivative Name | Potential Polymerization Type | Resulting Polymer Feature |

| (3-Cyanooxolan-3-yl) Acrylate | Radical Polymerization | Polar side chains with nitrile and ether groups. |

| 3-(Aminomethyl)oxolan-3-ol | Polycondensation (with diacids) | Polyamide with hydroxyl and ether functionalities. |

| 3-Hydroxyoxolane-3-carboxylic acid | Polycondensation (with diols) | Polyester with nitrile and ether functionalities. |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial for determining the structure and properties of the MOF. This compound possesses both oxygen (from the hydroxyl and ether) and nitrogen (from the nitrile) donor atoms, making it a potential chelating ligand for metal ions. These groups could coordinate to metal centers, potentially forming novel MOF architectures. The synthesis of a Zr-hydroxamate MOF highlights the use of ligands with intrinsic chelating sites for creating robust frameworks capable of further functionalization, such as postsynthetic metalation for catalysis. rsc.org While not yet demonstrated, the chelating potential of this compound makes it an interesting candidate for exploration in this area.

Future Directions and Emerging Research Avenues for 3 Hydroxyoxolane 3 Carbonitrile

Integration of Flow Chemistry and Automated Synthesis for 3-Hydroxyoxolane-3-carbonitrile Production

The conventional batch synthesis of complex heterocyclic compounds like this compound often involves multi-step processes with challenges in scalability, safety, and reproducibility. The integration of flow chemistry and automated synthesis presents a transformative approach to address these limitations.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. This precision can lead to higher yields, improved purity, and enhanced safety, particularly when handling potentially hazardous reagents like cyanides, which are precursors for the nitrile group. wikipedia.org Research into the synthesis of other oxygen-containing heterocycles using flow technologies has demonstrated significant reductions in reaction times and the ability to access higher temperatures safely, leading to improved conversions compared to batch methods. researchgate.net

Automated synthesis platforms, coupled with flow reactors, can enable high-throughput screening of reaction conditions to rapidly optimize the production of this compound. This approach facilitates the creation of a library of derivatives by systematically varying starting materials, a process that is cumbersome in traditional batch synthesis. The synthesis of various substituted tetrahydrofurans has been explored through numerous catalytic methods, including palladium-catalyzed reactions and Lewis base-catalyzed domino reactions, which are amenable to adaptation for flow systems. rsc.orgorganic-chemistry.org

Table 1: Comparison of Batch vs. Flow Synthesis for Heterocyclic Compounds

| Feature | Conventional Batch Synthesis | Flow Chemistry & Automated Synthesis |

|---|---|---|

| Scalability | Often challenging, requires process re-optimization. | More straightforward, linear scaling. |

| Safety | Higher risks with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and superior heat/mass transfer. researchgate.net |

| Control | Less precise control over temperature and mixing. | Precise, real-time control over reaction parameters. |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. |

| Reaction Time | Often requires long reaction times (hours to days). researchgate.net | Significantly reduced, from hours to minutes. |

| Optimization | Labor-intensive and slow. | Rapid optimization through automated high-throughput screening. |

By adopting these modern synthesis techniques, researchers can accelerate the exploration of this compound and its analogues, making these valuable compounds more accessible for subsequent research and application development.

Exploration of Supramolecular Chemistry and Host-Guest Interactions Involving this compound

Supramolecular chemistry, which focuses on non-covalent interactions, opens a fascinating research avenue for this compound. wikipedia.org The molecule's distinct functional groups—the hydrogen-bond-donating hydroxyl group, the hydrogen-bond-accepting nitrile and ether oxygen, and the hydrophobic pocket of the oxolane ring—make it an ideal candidate for host-guest studies.

Host molecules like cyclodextrins, cucurbiturils, and calixarenes possess cavities of specific sizes and chemical environments that can encapsulate guest molecules. wikipedia.orgnih.gov The encapsulation of a guest like this compound can modulate its physical and chemical properties, such as solubility, stability, and reactivity. For instance, studies on flavones encapsulated within cucurbit researchgate.neturil have shown significant changes in their photophysical properties and have been investigated for their potential as drug delivery systems. nih.govresearchgate.net

The interactions would be driven by a combination of forces:

Hydrogen Bonding: The hydroxyl and nitrile groups can form strong hydrogen bonds with the portals or external surface of macrocyclic hosts. acs.orglibretexts.org

Hydrophobic Interactions: The hydrocarbon backbone of the tetrahydrofuran (B95107) ring can fit snugly within the hydrophobic cavity of a host like β-cyclodextrin. nih.gov

Isothermal titration calorimetry (ITC) could be employed to determine the thermodynamic parameters (enthalpy, entropy, and binding constant) of the complexation, providing deep insight into the forces driving the interaction. nih.gov Such research could lead to the development of novel drug delivery systems, where the host protects the molecule until it reaches a target site, or the creation of responsive supramolecular assemblies and materials.

Advanced Materials Research Utilizing this compound for Novel Optoelectronic or Sensing Applications

The unique electronic and structural features of this compound make it a promising building block for advanced materials with novel optoelectronic or sensing capabilities. Tetrahydrofuran (THF) and its derivatives are already widely used in polymer science and as industrial solvents for coatings and films. chemicalbook.comeschemy.comlyondellbasell.comwikipedia.org

Sensing Applications: The cyanohydrin moiety is a key functional group for chemical sensing. wikipedia.org Research has shown that chromophores functionalized with carbonyl groups can act as colorimetric sensors for cyanide ions through a nucleophilic addition reaction, resulting in a distinct color change. nih.gov This principle could be inverted, where the nitrile group of this compound or its derivatives could be part of a receptor designed to detect specific analytes. The binding event could trigger a change in a conjugated system, leading to a measurable optical or electrochemical signal. The detection limits for such sensors can reach micromolar levels. nih.gov

Optoelectronic Applications: Functional organic molecules containing heterocyclic rings are relevant for the development of materials used in solar energy, LED lighting, and display technology. technologynetworks.comcompamed-tradefair.com The polarity and functionality of this compound could be leveraged by incorporating it as a monomer or a functional side-chain in polymers. This could influence the material's dielectric properties, charge transport capabilities, or light-emitting characteristics. The synthesis of polysubstituted tetrahydrofuran derivatives is an active area of research, with methods available to create a variety of chiral and functionalized building blocks suitable for polymerization or material functionalization. researchgate.netchemistryviews.org

Application of Machine Learning and Artificial Intelligence for De Novo Design of this compound Analogues with Targeted Research Properties

This approach can be applied to generate analogues of this compound with tailored characteristics for specific research purposes. The process typically involves an iterative cycle:

Model Training: A generative AI model, often based on architectures like transformers or recurrent neural networks, is trained on a large database of known chemical structures and their properties. neurosciencenews.com This allows the model to learn the underlying rules of chemical bonding and structure.

Property Prediction: A separate ML model is trained to predict specific properties of interest, such as binding affinity to a biological target, solubility, or optoelectronic characteristics. technologynetworks.comcompamed-tradefair.com

Iterative Generation and Optimization: The generative model proposes new molecular structures based on the this compound scaffold. The property prediction model evaluates these candidates. The molecules that best match the desired property profile are used to refine the generative model in the next round. technologynetworks.comcompamed-tradefair.com This iterative process efficiently explores the chemical space to identify novel compounds that chemists might not have conceived of otherwise. neurosciencenews.com

Table 2: Potential AI-Driven Design Projects for this compound Analogues

| Target Application | Desired Properties for Optimization | AI/ML Approach |

|---|---|---|

| Drug Discovery | Enhanced binding affinity to a specific enzyme or receptor; improved metabolic stability. | Generative models combined with quantitative structure-activity relationship (QSAR) predictors. nih.govnih.gov |

| Optoelectronics | Tuned absorption/emission spectra; optimized charge transport properties. | Design models trained to predict quantum chemical properties to find materials with Pareto-optimal solutions. technologynetworks.comcompamed-tradefair.com |

| Chemical Sensors | High selectivity and sensitivity for a target analyte; strong signal response (colorimetric/fluorometric). | Models designed to optimize non-covalent interactions and electronic structure changes upon binding. |

By integrating machine learning and AI, researchers can bypass the time-consuming and often serendipitous process of traditional chemical synthesis and screening, enabling a more targeted and efficient design of this compound analogues for next-generation applications. nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxyoxolane-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds like hexahydroquinoline-3-carbonitriles require sequential steps such as forming the core heterocyclic structure followed by introducing substituents (e.g., trifluoromethyl groups) . Optimization includes:

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.

One-step methods, such as oxime dehydration using isoamyl formate, are also viable for simpler nitrile derivatives .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural validation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon hybridization (e.g., nitrile carbons at ~110–120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 210–260 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in spectral data (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies include:

- Cross-Validation : Compare data across multiple techniques (e.g., IR for nitrile group confirmation at ~2200 cm⁻¹) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra to match experimental results .

- Crystallography : Single-crystal X-ray diffraction unambiguously resolves structural ambiguities .

Q. What strategies enhance the biological activity of this compound-based compounds?

- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:

- Functional Group Tuning : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves enzyme inhibition (e.g., kinase targets) .

- Stereochemical Control : Chiral centers (e.g., at the oxolane ring) influence receptor binding; asymmetric synthesis using chiral catalysts is critical .

- Solubility Optimization : Hydrochloride salt formation enhances bioavailability for in vivo assays .

Q. How can researchers design experiments to investigate this compound’s electronic properties for materials science applications?

- Methodological Answer : Key approaches include:

- Cyclic Voltammetry : Measure redox potentials to assess electron-deficient nitrile groups’ impact on conductivity .

- UV-Vis Spectroscopy : Analyze π→π* transitions in conjugated systems (e.g., quinoline hybrids) for optical applications .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition >250°C) for high-temperature material suitability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields across different methods for this compound?

- Methodological Answer : Contradictions often stem from:

- Reagent Purity : Impurities in starting materials (e.g., aldehydes) reduce yields; use HPLC-purified intermediates .

- Reaction Scale : Pilot-scale reactions (1–10 mmol) may underperform due to heat transfer inefficiencies; optimize stirring and temperature gradients .

- Byproduct Formation : Side reactions (e.g., hydrolysis of nitriles) require inert atmospheres (N₂/Ar) .

Notes

- Avoid sources like due to reliability concerns .

- For advanced applications, prioritize peer-reviewed methodologies from CAS Common Chemistry and PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.